Ethyl 6-bromoindolizine-2-carboxylate
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Overview
Description
Ethyl 6-bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of indolizine, a nitrogen-containing heterocyclic compound
Mechanism of Action
Target of Action
Indolizine derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities
Mode of Action
The exact mode of action of Ethyl 6-bromoindolizine-2-carboxylate is currently unknown. Indolizine derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indolizine derivatives are known to influence a variety of biological pathways due to their interaction with multiple receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
- The compound has high gastrointestinal absorption. It is BBB (Blood-Brain Barrier) permeant, indicating that it can cross the blood-brain barrier and reach the central nervous system. It is not a substrate for P-glycoprotein, suggesting that it is not actively pumped out of cells. It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may affect its metabolism and interactions with other drugs. Information on the excretion of this compound is not available.
These properties can significantly impact the bioavailability of the compound, its distribution within the body, and its potential interactions with other substances.
Result of Action
Indolizine derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromoindolizine-2-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which starts from β-nitroacrylates and arylhydrazines . This method is advantageous due to its efficiency and sustainability. Another method involves the condensation of pyridine with phenacyl bromides, ethyl glyoxalate, and sodium carbonate in refluxing acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under controlled conditions to maintain the compound’s stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoindolizine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ethanolic hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 6-bromoindolizine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxyindolizine-2-carboxylate
- Ethyl 6-chloroindolizine-2-carboxylate
- Ethyl 6-fluoroindolizine-2-carboxylate
Uniqueness
Ethyl 6-bromoindolizine-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 6-bromoindolizine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWPXYCZMXDKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721012 |
Source
|
Record name | Ethyl 6-bromoindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251014-35-3 |
Source
|
Record name | Ethyl 6-bromoindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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